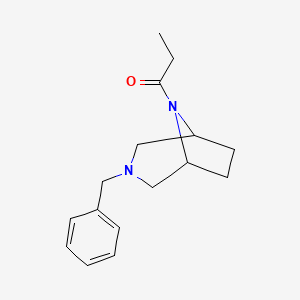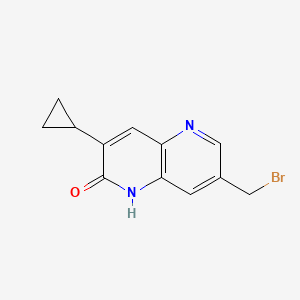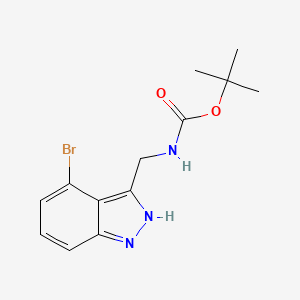
Furan, tetrahydro-2-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. Tetrahydro-2-octylfuran is characterized by its saturated, aliphatic structure, which distinguishes it from its aromatic counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2-octylfuran typically involves the cyclization of octyl-substituted precursors. One common method is the acid-catalyzed cyclization of 1-octanol with tetrahydrofuran . This reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction proceeds via the formation of an intermediate oxonium ion, which undergoes intramolecular cyclization to form the desired product.
Industrial Production Methods
Industrial production of tetrahydro-2-octylfuran follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the reaction conditions are carefully controlled to optimize yield and purity. The use of solid acid catalysts, such as zeolites, is common in industrial settings to facilitate the cyclization reaction .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-2-octylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert tetrahydro-2-octylfuran to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and organometallic reagents (e.g., Grignard reagents) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrahydro-2-octylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mecanismo De Acción
The mechanism of action of tetrahydro-2-octylfuran involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (THF): A simpler analog with a four-carbon ring structure.
2-Methyltetrahydrofuran: A methyl-substituted derivative of tetrahydrofuran.
2,5-Dimethyltetrahydrofuran: A dimethyl-substituted derivative of tetrahydrofuran.
Uniqueness
Tetrahydro-2-octylfuran is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its simpler analogs.
Propiedades
Número CAS |
5921-92-6 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
2-octyloxolane |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h12H,2-11H2,1H3 |
Clave InChI |
VDXKQHNJUOPHFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


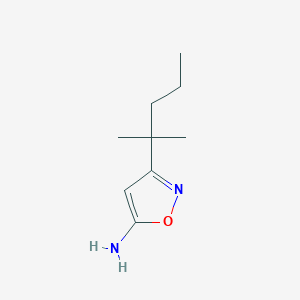
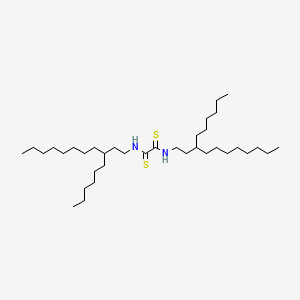
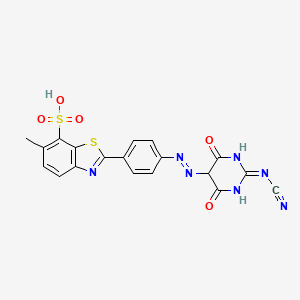

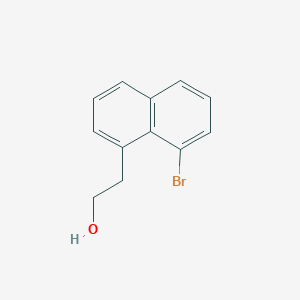
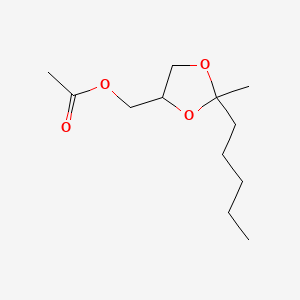
![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)
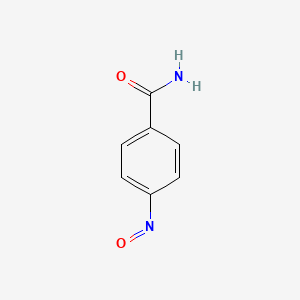
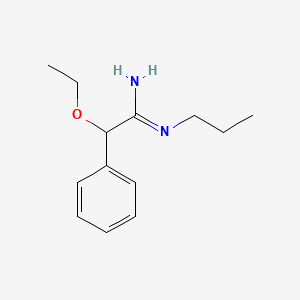
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)

